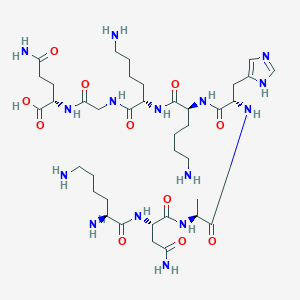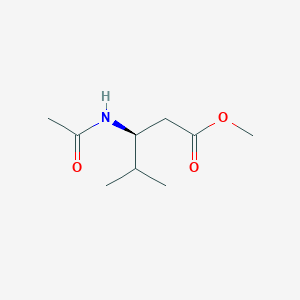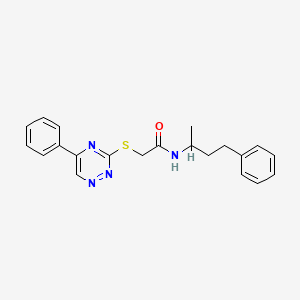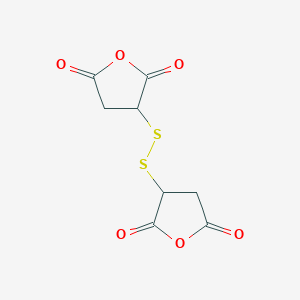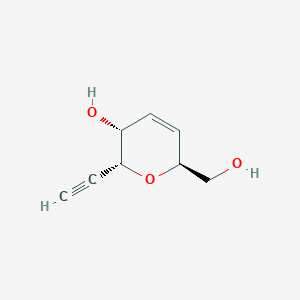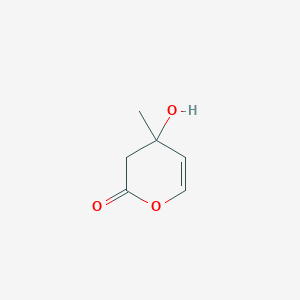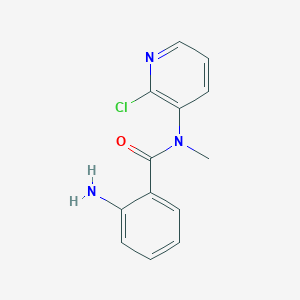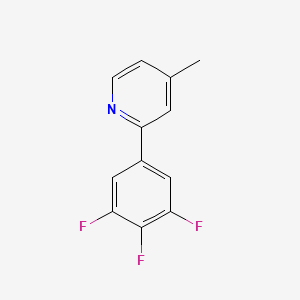![molecular formula C27H20O2 B14221055 3,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-50-3](/img/structure/B14221055.png)
3,6-Dimethoxy-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-9,9’-spirobi[fluorene] is a chemical compound belonging to the spirobifluorene family. It is characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and rigidity, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Methoxylation: The fluorene derivatives undergo methoxylation to introduce methoxy groups at the 3 and 6 positions.
Spiro Formation: The methoxylated fluorene units are then subjected to spiro formation reactions, where a spiro carbon atom is introduced to connect the two fluorene units.
Industrial Production Methods
Industrial production of 3,6-Dimethoxy-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification methods such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its spiro structure. The rigidity and stability of the compound allow it to interact with specific pathways, leading to its observed effects. In biological systems, it may interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9’-spirobifluorene: Known for its use as a hole-transporting material in perovskite solar cells.
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine: Utilized in organic light-emitting devices and organic field-effect transistors.
Uniqueness
3,6-Dimethoxy-9,9’-spirobi[fluorene] stands out due to its specific methoxy substitutions at the 3 and 6 positions, which enhance its solubility and stability. These properties make it particularly suitable for applications in optoelectronics and as a fluorescent probe in biological research.
Properties
CAS No. |
824390-50-3 |
|---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-11-13-25-21(15-17)22-16-18(29-2)12-14-26(22)27(25)23-9-5-3-7-19(23)20-8-4-6-10-24(20)27/h3-16H,1-2H3 |
InChI Key |
GFJOHPAZVRPCPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OC)C5=CC=CC=C5C6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


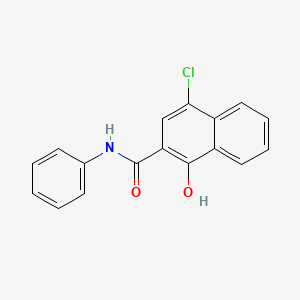
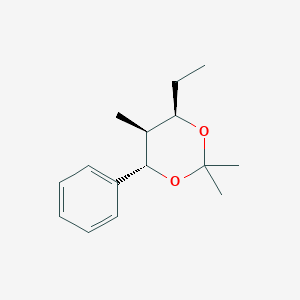
![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
